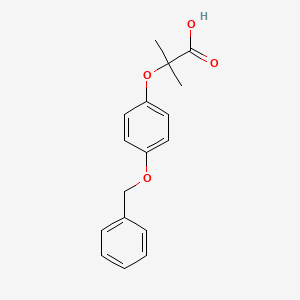









|
REACTION_CXSMILES
|
C1(C(C2[C:14]([CH2:15][O:16][CH2:17][C:18]3[C:23](C4C(=CC=C(O)C=4)O)=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:13][CH:12]=[CH:11][CH:10]=2)=CC(=CC=1)O)O.C[O-:33].[Na+].Br[C:36]([CH3:43])([CH3:42])[C:37]([O:39]CC)=[O:38]>CN(C)P(N(C)C)(N(C)C)=O.[OH-].[Na+]>[CH2:17]([O:16][C:15]1[CH:10]=[CH:11][C:12]([O:33][C:36]([CH3:43])([CH3:42])[C:37]([OH:39])=[O:38])=[CH:13][CH:14]=1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:1.2,5.6|
|


|
Name
|
hydroquinone monobenzyl ether
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(O)C(=CC(O)=CC1)C1=CC=CC=C1COCC1=CC=CC=C1C=1C(O)=CC=C(C1)O
|
|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
|
Name
|
|
|
Quantity
|
10.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered
|
|
Type
|
DISSOLUTION
|
|
Details
|
The solid is dissolved in 150 ml of ethanol-water (9:1)
|
|
Type
|
ADDITION
|
|
Details
|
10 g of potassium hydroxide is added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
ADDITION
|
|
Details
|
diluted with water
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
the solid washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
to give crystals
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution extracted once with chloroform and once with ether
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The solid is recrystallized from glacial acetic acid
|
|
Type
|
CUSTOM
|
|
Details
|
to give white crystals, mp 134°-137° C.
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(OC(C(=O)O)(C)C)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |